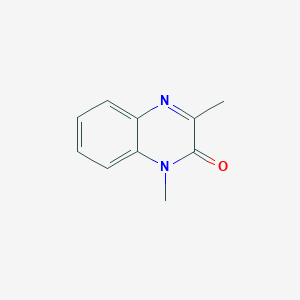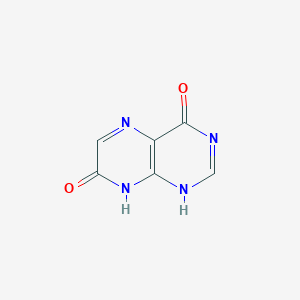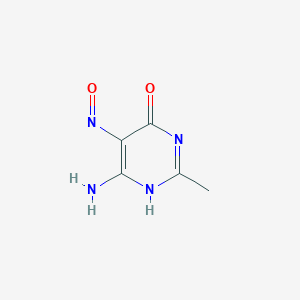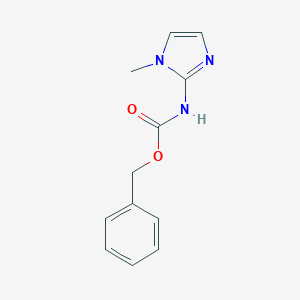
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate, also known as BMIM, is a chemical compound that belongs to the family of imidazole derivatives. It is widely used in the field of scientific research due to its unique properties, such as its ability to act as a catalyst and its potential to inhibit enzymes.
Mecanismo De Acción
The mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate is complex and varies depending on the specific application. As a catalyst, Benzyl (1-methyl-1H-imidazol-2-yl)carbamate can act as a Lewis acid, coordinating with the substrate to facilitate the reaction. As an enzyme inhibitor, Benzyl (1-methyl-1H-imidazol-2-yl)carbamate can bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Efectos Bioquímicos Y Fisiológicos
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been shown to have various biochemical and physiological effects, including its ability to inhibit the biosynthesis of cholesterol and fatty acids. It has also been shown to have anti-inflammatory properties and to be effective in treating certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzyl (1-methyl-1H-imidazol-2-yl)carbamate in lab experiments is its relatively low toxicity, making it a safe and effective alternative to other catalysts and enzyme inhibitors. However, its solubility and stability can be limiting factors in certain applications, and further research is needed to optimize its use in various settings.
Direcciones Futuras
Future research on Benzyl (1-methyl-1H-imidazol-2-yl)carbamate could focus on optimizing its synthesis method and exploring its potential applications in fields such as drug discovery and materials science. Additionally, further studies could investigate the mechanism of action of Benzyl (1-methyl-1H-imidazol-2-yl)carbamate and its potential to interact with other enzymes and proteins.
Aplicaciones Científicas De Investigación
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has been used in various scientific research applications, including organic synthesis, catalysis, and enzyme inhibition. It has been shown to be an effective catalyst for a range of reactions, including the synthesis of esters, amides, and carbamates. Benzyl (1-methyl-1H-imidazol-2-yl)carbamate has also been used as an enzyme inhibitor, particularly for enzymes involved in the biosynthesis of cholesterol and fatty acids.
Propiedades
Número CAS |
164583-78-2 |
|---|---|
Nombre del producto |
Benzyl (1-methyl-1H-imidazol-2-yl)carbamate |
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
benzyl N-(1-methylimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-13-11(15)14-12(16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,16) |
Clave InChI |
QKXFQXFBJVBTCM-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CN1C=CN=C1NC(=O)OCC2=CC=CC=C2 |
Sinónimos |
benzyl 1-Methyl-1H-iMidazol-2-ylcarbaMate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

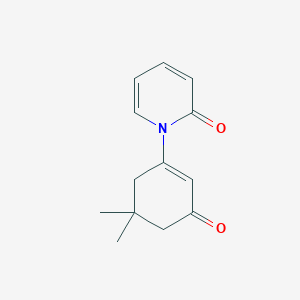
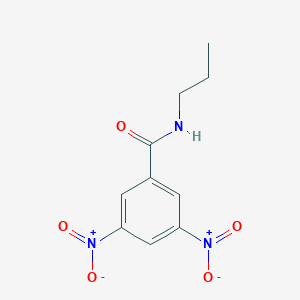
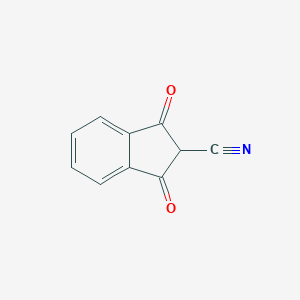
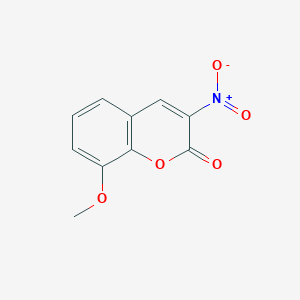
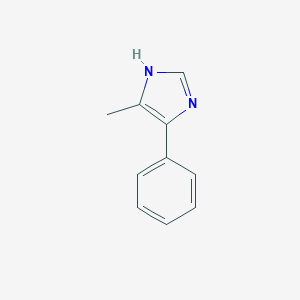
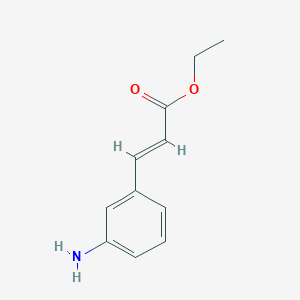
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
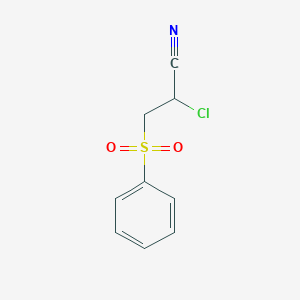
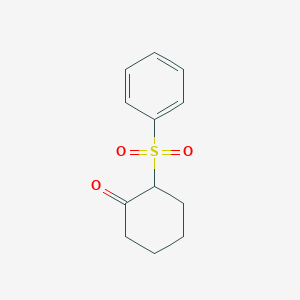
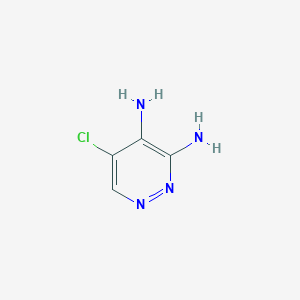
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)
